N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride is a chemical compound known for its bifunctional nature, making it a valuable building block in organic synthesis. This compound is characterized by the presence of both chloroacetyl and imidoyl chloride functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride typically involves the reaction of chloroacetyl chloride with 2-methylpropanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and 2-methylpropanimidoyl chloride, with solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, water
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation reactions.
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, thioesters, and hydrolysis products such as chloroacetic acid .
Wissenschaftliche Forschungsanwendungen
N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chloroacetyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in synthetic chemistry to create a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetyl chloride: Shares the chloroacetyl functional group but lacks the imidoyl chloride group, making it less versatile in certain reactions.
2-Methylpropanimidoyl chloride: Contains the imidoyl chloride group but lacks the chloroacetyl group, limiting its reactivity compared to N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride.
Uniqueness
This compound is unique due to its bifunctional nature, combining the reactivity of both chloroacetyl and imidoyl chloride groups. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
126794-91-0 |
---|---|
Molekularformel |
C6H9Cl2NO2 |
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
[(Z)-(1-chloro-2-methylpropylidene)amino] 2-chloroacetate |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4(2)6(8)9-11-5(10)3-7/h4H,3H2,1-2H3/b9-6- |
InChI-Schlüssel |
ZDCITHIQVQCZIF-TWGQIWQCSA-N |
Isomerische SMILES |
CC(C)/C(=N/OC(=O)CCl)/Cl |
Kanonische SMILES |
CC(C)C(=NOC(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.